molecular formula C10H11NO2 B12997983 2-Hydroxy-4-isopropoxybenzonitrile

2-Hydroxy-4-isopropoxybenzonitrile

Cat. No.: B12997983
M. Wt: 177.20 g/mol
InChI Key: HWKZJLOGCKXTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxy group at the 2-position and an isopropoxy group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-isopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the hydroxy group of the benzonitrile reacts with the isopropyl alcohol to form the isopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-isopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 2-isopropoxy-4-cyanobenzaldehyde.

    Reduction: Formation of 2-hydroxy-4-isopropoxyaniline.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-isopropoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropoxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitrile group can also act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.

    4-Isopropoxybenzonitrile: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

    2-Hydroxy-4-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its steric and electronic properties.

Uniqueness

2-Hydroxy-4-isopropoxybenzonitrile is unique due to the combination of the hydroxy and isopropoxy groups on the benzene ring. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above. The presence of both hydrophilic and hydrophobic groups enhances its versatility in various applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7,12H,1-2H3

InChI Key

HWKZJLOGCKXTGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.